Oxalate d'éthyle et de potassium

Vue d'ensemble

Description

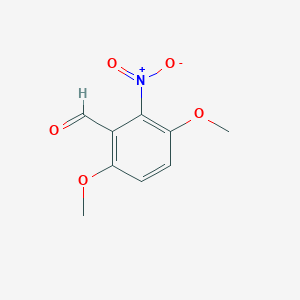

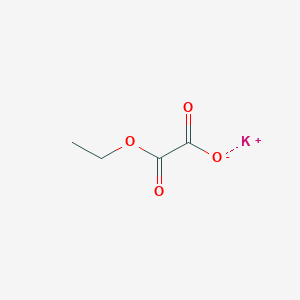

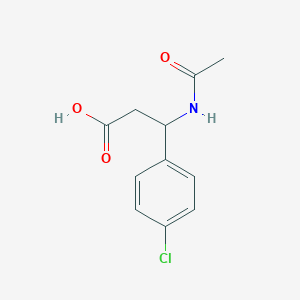

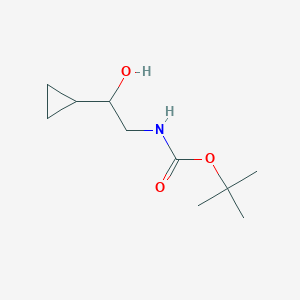

Ethyl potassium oxalate, also known as potassium ethyl oxalate or ethanedioic acid, monoethyl ester, potassium salt, is a compound with the molecular formula C4H5KO4 . It has a molecular weight of 156.18 g/mol . The IUPAC name of the compound is potassium;2-ethoxy-2-oxoacetate .

Molecular Structure Analysis

The molecular structure of Ethyl potassium oxalate includes an ethoxy group (C2H5O) and an oxoacetate group (C2O3), along with a potassium ion . The InChI string representation of the molecule isInChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 . Chemical Reactions Analysis

Ethyl potassium oxalate is a reactive chemical that can undergo hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .Physical And Chemical Properties Analysis

Ethyl potassium oxalate has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 155.98249012 g/mol . The topological polar surface area is 66.4 Ų .Applications De Recherche Scientifique

Préparation de composés organiques

L'oxalate d'éthyle et de potassium est utilisé dans la préparation de composés organiques. Par exemple, il est utilisé pour préparer l'ester éthylique de l'acide oxalique, ester 2-oxo-3-phényl-propylique, par réaction avec la 1-bromo-3-phényl-acétone .

Chimie analytique

En chimie analytique, l'oxalate est un composant clé. Il est utilisé dans diverses méthodes de quantification de l'oxalate, notamment la détection électrochimique, la chromatographie liquide ou gazeuse couplée à la spectrométrie de masse, la dégradation enzymatique de l'oxalate par l'oxalate oxydase et la détection du peroxyde d'hydrogène produit, ainsi que les méthodes basées sur le déplacement d'indicateurs utilisant des composés fluorescents ou absorbants la lumière UV .

Recherche médicale

L'oxalate, qui peut être dérivé de l'this compound, est connu pour être un composant majeur des calculs rénaux, qui contiennent généralement des cristaux d'oxalate de calcium. Il peut induire une réponse inflammatoire qui diminue la capacité du système immunitaire à éliminer les cristaux rénaux .

Recherche sur le cancer

Lorsqu'il est formulé avec du platine sous forme d'oxaliplatine (un médicament anticancéreux), l'oxalate a été proposé comme cause de neurotoxicité et de douleur nerveuse . L'oxalate est supposé causer cette neurotoxicité par deux mécanismes : la chélation du calcium par l'oxalate, ce qui affecte les canaux sodium voltage-dépendants sensibles au calcium ; et une action indirecte sur les canaux sodium voltage-dépendants où l'oxalate modifie les mécanismes de régulation calcium-dépendants intracellulaires .

Recherche cardiométabolique

L'association entre la néphrolithiase secondaire et les maladies cardiovasculaires et métaboliques (hypertension, diabète de type 2 et obésité) a incité les chercheurs à étudier le dysmétabolisme de l'oxalate et sa relation avec la toxicité cardiométabolique .

Safety and Hazards

Ethyl potassium oxalate can cause irritation or ulceration of mucous membranes. It can cause coughing, difficulty breathing, chest pains, spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, pulmonary edema, systematic poisoning. Contact may cause severe irritation or burns. Contact may burn or damage the eyes. It is harmful if swallowed .

Orientations Futures

Due to the ubiquity of oxalate compounds, there is interest in developing efficient methods to quantify oxalate . Novel therapeutics such as small interfering RNA gene silencers, recombinant oxalate-degrading enzymes, and oxalate-degrading bacterial strains hold promise to improve the outlook of patients with oxalate-related diseases . Experimental evidence suggests that anti-inflammatory medications might represent another approach to mitigating or resolving oxalate-induced conditions .

Mécanisme D'action

Target of Action

Ethyl potassium oxalate, also known as oxalic acid ethyl ester potassium salt, is a secondary metabolite secreted by fungi, bacteria, and plants . It is involved in various biological processes, including nutrient availability, weathering of minerals, and precipitation of metal oxalates . The primary targets of ethyl potassium oxalate are the enzymes involved in these processes .

Mode of Action

Ethyl potassium oxalate is a reactive chemical that has an amide group and a carbonyl group . It undergoes hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .

Biochemical Pathways

The active regulation of the oxalic acid concentration is linked with enzymatic activities . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Pharmacokinetics

It is known that liquid forms of potassium, a component of ethyl potassium oxalate, are absorbed a few hours post-administration .

Result of Action

The action of ethyl potassium oxalate results in various molecular and cellular effects. For instance, it is involved in pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of ethyl potassium oxalate. For instance, it is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone . The reaction conditions, such as temperature and pH, can affect the efficiency of this reaction .

Analyse Biochimique

Biochemical Properties

Ethyl potassium oxalate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is known to participate in the biosynthesis of oxalate, a divalent organic anion that affects many biological and commercial processes . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of ethyl potassium oxalate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that oxalate can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals .

Molecular Mechanism

At the molecular level, ethyl potassium oxalate exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, oxalate is hypothesized to cause neurotoxicity through two mechanisms: chelation of calcium by oxalate, which affects calcium-sensitive voltage-gated sodium channels; and an indirect action on voltage-gated sodium channels where oxalate alters intracellular calcium-dependent regulatory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl potassium oxalate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been reported that the blood alcohol concentration (BAC) remained stable for 18 days at room temperature when formulated with ethyl potassium oxalate .

Dosage Effects in Animal Models

The effects of ethyl potassium oxalate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific data on ethyl potassium oxalate’s dosage effects in animal models is currently limited.

Metabolic Pathways

Ethyl potassium oxalate is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For example, it is known to participate in the biosynthesis of oxalate, a divalent organic anion . Specific details on the metabolic pathways involving ethyl potassium oxalate are currently limited.

Transport and Distribution

Ethyl potassium oxalate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For example, OxlT, the oxalate transporter of Oxalobacter formigenes, is known to transport oxalate .

Subcellular Localization

The subcellular localization of ethyl potassium oxalate and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of ethyl potassium oxalate are currently limited.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl potassium oxalate can be achieved through the reaction of potassium ethoxide with oxalic acid dihydrate.", "Starting Materials": [ "Potassium ethoxide", "Oxalic acid dihydrate", "Ethanol" ], "Reaction": [ "Dissolve oxalic acid dihydrate in ethanol to form a solution.", "Add potassium ethoxide to the solution and stir for several hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with ethanol and dry to obtain Ethyl potassium oxalate." ] } | |

Numéro CAS |

1906-57-6 |

Formule moléculaire |

C4H6KO4 |

Poids moléculaire |

157.19 g/mol |

Nom IUPAC |

potassium;2-ethoxy-2-oxoacetate |

InChI |

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6); |

Clé InChI |

WVDIBRWRWHUSTG-UHFFFAOYSA-N |

SMILES isomérique |

CCOC(=O)C(=O)[O-].[K+] |

SMILES |

CCOC(=O)C(=O)[O-].[K+] |

SMILES canonique |

CCOC(=O)C(=O)O.[K] |

Autres numéros CAS |

1906-57-6 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)